BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 4-
Hydroxycephalotaxine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Hydroxycephalotaxine

Cat. No.: B203569

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Hydroxycephalotaxine, a cephalotaxine-type alkaloid. The information presented herein is
crucial for the identification, characterization, and analysis of this compound in research and
drug development settings. The data is compiled from the structural elucidation of related
compounds isolated from natural sources.

Introduction

4-Hydroxycephalotaxine is a naturally occurring alkaloid found in plants of the Cephalotaxus
genus, notably Cephalotaxus fortunei var. alpina. Its structural characterization relies on a
combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance
(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide
presents the key spectroscopic data for a closely related compound, 4-hydroxy
cephalotaxinone, which provides a strong reference for the spectroscopic properties of 4-
Hydroxycephalotaxine.

Spectroscopic Data

The following tables summarize the quantitative spectroscopic data obtained for 4-hydroxy
cephalotaxinone, a compound with the same molecular formula as 4-Hydroxycephalotaxine
(C18H19NO5)[1].
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Mass Spectrometry (MS) Data

High-Resolution Electrospray lonization Mass Spectrometry (HRESIMS) provides the exact
mass of the protonated molecule, confirming its elemental composition.

Table 1: High-Resolution Mass Spectrometry Data

Parameter Value Reference
Molecular Formula C18H19NO5 [1]
lon [M+H]*+ [1]
Measured m/z 330.1337 [1]

Infrared (IR) Spectroscopy Data

The IR spectrum reveals the presence of key functional groups within the molecule.

Table 2: Infrared (IR) Absorption Bands

Wavenumber (cm—?) Functional Group Reference
3520, 3406 -OH (hydroxyl groups) [1]
1631 C=C (aromaitic) [1]
1500, 1482 Aromatic ring vibrations [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

1H and 3C NMR data provide detailed information about the carbon-hydrogen framework of the
molecule. The data presented here is for the structurally analogous cephalotine C (4-hydroxy
cephalotaxinone)[1].

Table 3: *H NMR Spectroscopic Data (400 MHz, CDCIs)
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Chemical Shift (5,

Position Multiplicity J (Hz)
ppm)

1 5.21 d 6.4

2a 2.25 m

2B 2.05 m

3 4.81 d 6.4

6a 3.20 m

6B 2.95 m

7 6.76 S

10 6.72 S

1la 4.68 d 10.8

11B8 4.55 d 10.8

14 7.15 S

OCH:20 5.97 S

Table 4: 13C NMR Spectroscopic Data (100 MHz, CDCIs)
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Position Chemical Shift (6, ppm)
1 76.7
2 35.1
3 76.1
4 86.1
5 128.6
6 52.1
7 110.1
8 146.8
9 147.4
10 106.0
11 67.8
12 132.4
13 106.7
14 129.5
OCH20 101.5

Experimental Protocols

The following are generalized experimental protocols based on the methodologies used for the
isolation and characterization of cephalotaxine-type alkaloids[1].

Material and Methods

Isolation: The compound was isolated from the leaves and twigs of Cephalotaxus fortunei var.
alpina. The plant material was extracted, and the resulting crude extract was subjected to
column chromatography for purification.
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Spectroscopic Analysis

* NMR Spectroscopy: *H and 3C NMR spectra were recorded on a 400 MHz spectrometer
using deuterated chloroform (CDCIs) as the solvent. Chemical shifts are reported in parts per

million (ppm) relative to the residual solvent peak.

e IR Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR)

spectrometer.

o Mass Spectrometry: High-resolution mass spectra were acquired on an ESI-MS instrument
to determine the exact mass and molecular formula.

Logical Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic characterization of 4-Hydroxycephalotaxine is
outlined below. This process ensures a systematic approach to structure elucidation.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b203569?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b203569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Isolation & Purification

Cephalotaxus fortunei var. alpina

Solvent Extraction

Column Chromatography

Pure 4-Hydroxycephalotaxine

Spectroscopic Analysis

Mass Spectrometry (MS) Infrared (IR) Spectroscopy NMR Spectroscopy (1H, 13C, 2D)

Data Interpretation

Determine Molecular Formula Identify Functional Groups

l

Elucidate Chemical Structure [«

Final Confirmation

Confirmed Structure of
4-Hydroxycephalotaxine

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b203569?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b203569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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